
2-(Methylsulfonyl)pyrimidine
Overview
Description
2-(Methylsulfonyl)pyrimidine is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods :
- Hongbin (2011) demonstrated a mild synthesis method for 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, highlighting a safe and effective oxidation process using oxone (Hongbin, 2011).
- Huang et al. (2018) developed an efficient approach for preparing functionalized 2-(methylsulfonyl)pyrimidine derivatives, offering an environmentally friendly method with considerable yields (Huang, Zhou, Wu, An, & Yin, 2018).
Chemoselective Reactions :
- Baiazitov et al. (2013) described chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, providing insights into steric-driven selectivity (Baiazitov, Du, Lee, Hwang, Almstead, & Moon, 2013).
Organic Chemistry Experimentation :
- Ma Hai-rong (2013) synthesized 4,6-dimethoxy-2-(methylsulfonyl) pyrimidine through methylation and oxidation, avoiding toxic chemical reagents (Ma Hai-rong, 2013).
Nonlinear Optical Material :
- Murthy et al. (2019) studied 4,6-dichloro-2-(methylsulfonyl)pyrimidine as a potential nonlinear optical material, analyzing its molecular and electronic structure and reactivity (Murthy, Valverde, Suneetha, Armaković, Armaković, Rani, & Naidu, 2019).
Pharmacological Activity :
- Rani et al. (2012) synthesized bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, exploring their antioxidant, anticancer, antibacterial, and anti‐inflammatory activities (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
- Swarbrick et al. (2009) identified a series of 2-pyrimidine-based cyclooxygenase-2 inhibitors with potential for treating hypersensitivity (Swarbrick et al., 2009).
Proteomic Analysis :
- Gao et al. (2017) conducted a label-free quantitative proteomics analysis of Xanthomonas axonopodis pv. citri, revealing the antibacterial mechanism of a bactericide containing this compound (Gao, Yu, Li, Song, Chen, He, & Song, 2017).
Labeling Reagents in Mass Spectrometry :
- Zhang et al. (2007) developed a pyrimidine-based stable-isotope labeling reagent for comparative quantification of proteins in mass spectrometry (Zhang, Zhang, Zhou, & Guo, 2007).
Mechanism of Action
Future Directions
2-Sulfonylpyrimidines, including 2-(Methylsulfonyl)pyrimidine, are being explored for their potential in developing new classes of bioconjugates with improved properties . They are seen as a synthetically tractable and protein-compatible covalent motif for targeting reactive cysteines, expanding the arsenal of tunable warheads for modern covalent ligand discovery .
Biochemical Analysis
Biochemical Properties
2-(Methylsulfonyl)pyrimidine has been evaluated as a covalent warhead for the mild, chemoselective, and metal-free cysteine S-arylation . It reacts rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . This interaction with cysteine suggests that this compound may interact with a variety of proteins and enzymes that contain this amino acid.
Cellular Effects
In the context of antibody-drug conjugates (ADCs), this compound has been used as a linker to increase stability in circulation compared to other compounds . This increased stability can influence cell function by allowing for more efficient delivery of the ADC to target cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a leaving group in the synthesis of certain polymers . Additionally, in the context of ADCs, it acts as a linker that can be cleaved to release the drug once the ADC has reached its target .
Temporal Effects in Laboratory Settings
This compound has been observed to react rapidly with cysteine, with quantitative arylation occurring within minutes . This suggests that this compound can exert its effects quickly in laboratory settings.
Transport and Distribution
In the context of ADCs, it is known to increase stability in circulation, which could potentially influence its distribution .
Subcellular Localization
Given its interactions with cysteine, it may be localized to areas of the cell where proteins containing this amino acid are found .
Properties
IUPAC Name |
2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-10(8,9)5-6-3-2-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGXNHYFKZCTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534908 | |
| Record name | 2-(Methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14161-09-2 | |
| Record name | 2-(Methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulphonyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 2-(methylsulfonyl)pyrimidine derivatives?
A1: Many synthetic routes utilize malonate derivatives and S-methylisothiouronium sulfate as starting materials. [] Another approach involves a multi-step process starting with thiourea and diethyl malonate. [] Acetylacetone and thiourea can also be used in the presence of hydrochloric acid. []
Q2: What are the key steps involved in the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine?
A2: The synthesis generally involves three main steps: cyclization of acetylacetone and thiourea, methylation using dimethyl carbonate, and finally, oxidation with hydrogen peroxide in the presence of sodium tungstate. [, ] A milder oxidation approach using oxone has also been reported. []
Q3: How does the choice of solvent affect the synthesis of this compound derivatives?
A3: A water-acetone mixture has been found to be effective for the oxidation step using oxone, leading to high yields of this compound derivatives. []
Q4: What are the advantages of using 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP) as a stable isotope labeling reagent?
A4: DMMSP offers several advantages for protein quantification using mass spectrometry. It provides cysteine-specific labeling, signal amplification, and allows for direct analysis with minimal sample handling. [, ] Additionally, DMMSP labeling can be performed before enzymatic digestion, minimizing quantification bias. [, ]
Q5: What makes 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP) suitable for analyzing acidic catecholamine metabolites?
A5: DMMSP derivatizes acidic catecholamine metabolites into stable 4,6-dimethoxypyrimidinyl (DMP) derivatives. These derivatives, due to the bulky DMP group, enhance detection sensitivity and specificity during liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) analysis. [, ]
Q6: Can this compound derivatives be used as leaving groups in polymer synthesis?
A6: Yes, 4,6-dichloro-2-(methylsulfonyl)pyrimidine has been successfully utilized as a monomer in the synthesis of hyperbranched poly(arylene pyrimidine ether)s via nucleophilic aromatic substitution polymerization. []
Q7: How does the methylsulfonyl group influence the reactivity of the pyrimidine ring?
A7: The methylsulfonyl group acts as an electron-withdrawing group, activating the pyrimidine ring towards nucleophilic aromatic substitution reactions. [] This property enables the displacement of the methylsulfonyl group with various nucleophiles. []
Q8: Is there evidence of chemoselectivity in reactions involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine?
A8: Yes, studies have shown that the chemoselectivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines depends on the reaction conditions and the amine's nature. For instance, anilines and secondary aliphatic amines preferentially displace the chloride group in the presence of weak bases. Conversely, deprotonated anilines and primary aliphatic amines tend to displace the sulfone group. []
Q9: Have any biological activities been reported for 4,6-dimethoxy-pyrimidine derivatives?
A9: Yes, research indicates that several 4,6-dimethoxy-pyrimidine derivatives exhibit fungicidal and herbicidal properties. [] For example, some derivatives demonstrated complete control against Pyricularia oryzae and Pseudoperonospora cubensis at specific concentrations.
Q10: What is the crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine?
A10: The crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine reveals two independent molecules in the asymmetric unit, differing in the methylsulfonyl group's orientation. [] Intermolecular C—H⋯O hydrogen bonds are key in forming the crystal structure.
Q11: Are there any known applications of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine in pharmaceutical synthesis?
A11: 4,6-Dimethyl-2-(methylsulfonyl) pyrimidine serves as a crucial intermediate in synthesizing ambrisentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension. [, ]
Q12: What is the role of this compound in the development of antibody-drug conjugates (ADCs)?
A12: this compound can be utilized as a linker in ADCs. For example, SKB264, an anti-TROP2 ADC, utilizes this compound to conjugate the belotecan-derivative topoisomerase I inhibitor payload (KL610023). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



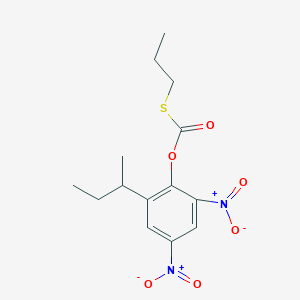
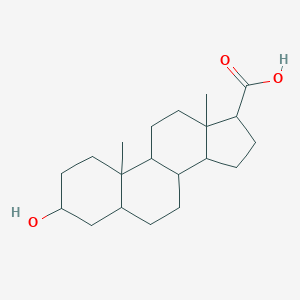
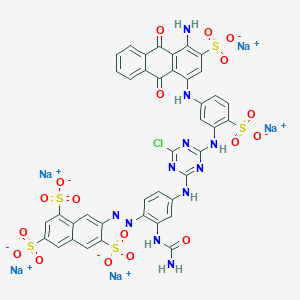

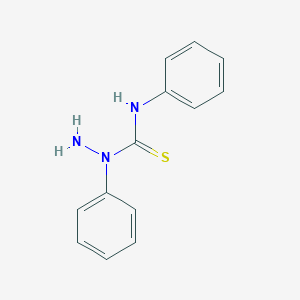
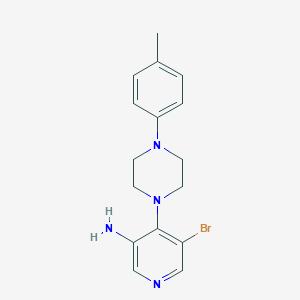


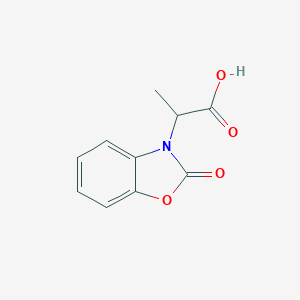

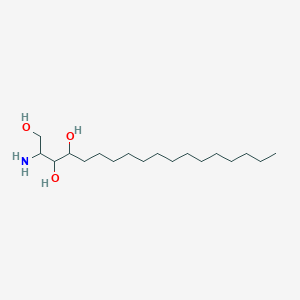

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)
